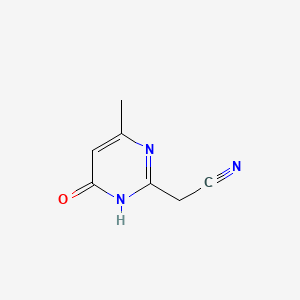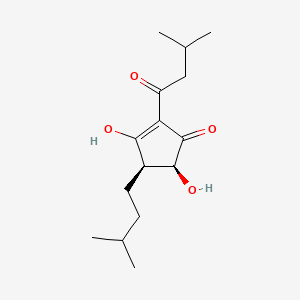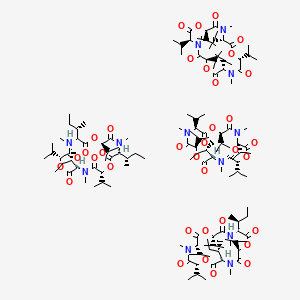
恩尼亚霉素复合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enniatin complex is a mixture of cyclohexadepsipeptides, commonly isolated from fungi . They act as ionophores, forming pores in cellular membranes to allow selective ion transport . The complex typically contains the major components: A, A1, B, and B1 together with minor amounts of enniatin C, D, E, and F .
Synthesis Analysis
Enniatin B (ENN B) is a secondary metabolism product by Fusarium fungi . Enniatin synthetase (Esyn), a 347-kDa multienzyme consisting of two substrate activation modules, is responsible for the nonribosomal formation of the cyclohexadepsipeptide enniatin . The synthesis follows the so-called thiol template mechanism .
Molecular Structure Analysis
The independent antibiotic molecules adopt virtually identical conformations similar to those observed in the structures of enniatin B and its Na,Ni-complex . These conformations are characterized by alternating upward and downward orientations of the carbonyl groups and pseudoequatorial orientations of side radicals .
Chemical Reactions Analysis
The primary mechanism of action of ENN B is mainly due to its ionophoric characteristics . It has been suggested that electronic, inductive, or steric effects could indirectly stabilize the 2:1 complex .
科学研究应用
Antibacterial and Antifungal Properties
Enniatins exhibit significant antibacterial and antifungal activities. They have been found to be effective against certain fungi and bacteria, which makes them potential candidates for the development of new antimicrobial agents . This application is particularly relevant in the agricultural sector, where these compounds could be used to protect crops from microbial pathogens.
Cytotoxic Activity
The Enniatin complex has shown cytotoxic activity against various cancer cell lines. This property is being explored for the development of novel anticancer therapies. Enniatins can induce cell cycle arrest, oxidative stress, and changes in mitochondrial membrane permeabilization, which are key factors in controlling cancer cell growth .
Modulation of Drug Efflux Transporters
Enniatins have been identified as inhibitors of major multidrug efflux pumps, such as Pdr5p in Saccharomyces cerevisiae. This suggests that they could be used to enhance the efficacy of drugs by preventing their expulsion from cells, which is a common mechanism of drug resistance .
Toxicological Effects and Risk Assessment
Due to their presence in food commodities, understanding the toxicological effects of enniatins is crucial. Research in this area aims to develop a correct risk assessment for these compounds, which includes studying their genotoxic and estrogenic effects . This is important for ensuring food safety and public health.
Synergistic and Antagonistic Interactions with Other Mycotoxins
Enniatins often co-occur with other mycotoxins, such as deoxynivalenol (DON), in contaminated cereals. Studies on the combined effects of these mycotoxins show that they can have synergistic, antagonistic, or additive interactions. This research is vital for understanding the complex biological roles of mycotoxins and their impact on plant, animal, and human systems .
Role in Plant, Insect, Animal, and Human Systems
The impact of enniatins extends to various biological systems. Research funded by the Italian Ministry of University and Research is exploring the role of enniatins as emerging mycotoxins and their association with deoxynivalenol in plant, insect, animal, and human systems. This comprehensive approach helps to understand the broader ecological and functional effects of these compounds .
未来方向
作用机制
Target of Action
Enniatins, specifically Enniatins A and B, primarily target calcium ion (Ca2+) fluxes and mitochondrial function in cells . They interact with store-operated calcium (SOC) channels and the mitochondrial permeability transition pore (mPTP) . These targets play crucial roles in maintaining cellular homeostasis, particularly in regulating calcium ion levels and mitochondrial function .
Mode of Action
Enniatins A and B have distinct modes of action. Enniatin A causes an acute Ca2+ depletion from intracellular pools and a significant Ca2+ influx from the extracellular media through SOC channels . Both toxins induce the opening of the mPTP .
Biochemical Pathways
Enniatins A and B affect the biochemical pathways related to calcium homeostasis and mitochondrial function . They modulate Ca2+ fluxes, which are tightly regulated by pumps, ion channels, and exchangers in various cellular components such as the plasma membrane, mitochondria, endoplasmic reticulum, nucleus, Golgi apparatus, and endolysosomes . The disruption of these pathways can lead to disturbances in the physiological cation level in the cell .
Pharmacokinetics
It is known that enniatins are secondary metabolites produced by fusarium fungi and have been found as contaminants in several food commodities, particularly in cereal grains .
Result of Action
The action of Enniatins A and B results in significant changes in cellular calcium homeostasis and mitochondrial function . Their effects on Ca2+ fluxes lead to an acute depletion of intracellular Ca2+ pools and changes in mitochondrial Ca2+ fluxes . This disruption in calcium homeostasis can have profound effects on cell viability .
Action Environment
The action of the Enniatin complex can be influenced by environmental factors. For instance, the presence of other mycotoxins can enhance the toxic potential of Enniatins through synergistic effects . Furthermore, the production of Enniatins by Fusarium fungi is influenced by environmental conditions, which can affect the prevalence of these compounds in food commodities .
属性
IUPAC Name |
(3S,6R,9S,12S,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63N3O9.C35H61N3O9.C34H59N3O9.C33H57N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13;1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15;1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h19-30H,16-18H2,1-15H3;18-29H,16-17H2,1-15H3;17-28H,16H2,1-15H3;16-27H,1-15H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+;22-,23-,24-,25-,26-,27+,28-,29+;22-,23-,24-,25-,26+,27+,28+;22-,23-,24-,25+,26+,27+/m0000/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIZWKMSVSMCO-AIRWFUTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)[C@@H](C)CC)C)C(C)C.CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)C(C)C)C)C(C)C.CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C.CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H240N12O36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2643.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val] | |
Q & A
Q1: How does the enniatin complex exert its biological effects? What are the downstream consequences of these interactions?
A: Enniatins function as ionophores, specifically exhibiting affinity for alkali metal, alkaline earth metal, and certain transition metal ions []. They bind these ions, forming complexes with varying stoichiometries (1:1, 2:1, and 3:2 macrocycle:cation ratios) []. This complexation disrupts normal ion gradients across cellular membranes, impacting various cellular processes and potentially leading to toxicity []. While the precise mechanisms of enniatin toxicity are still under investigation, their ionophoric activity is thought to be central to their biological effects.
Q2: Does the structure of enniatin molecules relate to their biological activity? How does the conformation of enniatin complex change in different environments?
A: The structure of enniatin molecules plays a crucial role in their ion-binding properties and, consequently, their biological activity []. Enniatins can adopt two primary spatial conformations: the non-symmetric N3 form prevalent in nonpolar solvents and the symmetric P form favored in polar solvents []. Interestingly, the enniatin backbone consistently adopts the P form when complexed with ions, regardless of the specific ion, complex stoichiometry, or solvent []. This conformational flexibility allows enniatins to "adapt" to ions of different sizes, explaining their broad ion selectivity [].
A: While much research focuses on the potential risks of enniatins as mycotoxins, their biological activity has sparked interest in other applications. For instance, research has investigated the insecticidal activity of enniatin complex against specific insect pests []. This line of inquiry highlights the potential for enniatins to be explored as potential biopesticides, offering a potentially safer alternative to synthetic pesticides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

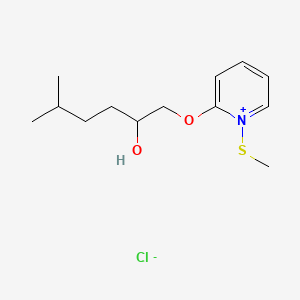
![1-Acetoxy-7-oxabicyclo[4.1.0]heptane](/img/no-structure.png)


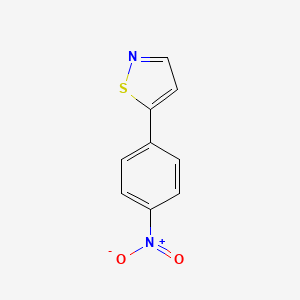
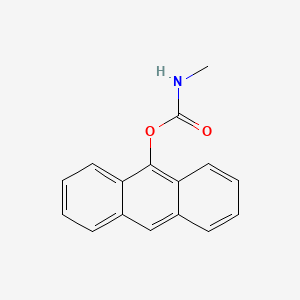

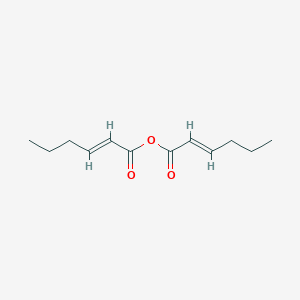

![1H-5,8-Methanonaphtho[2,3-d]imidazole](/img/structure/B576583.png)

